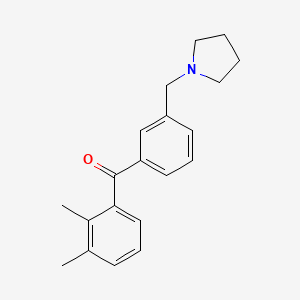

2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone

Descripción

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as (2,3-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of two distinct aromatic ring systems connected through a carbonyl bridge, with specific substitution patterns that define the compound's unique chemical identity.

The compound is catalogued under the designation EVT-425358 in various chemical databases, reflecting its systematic classification within specialized chemical inventories. The benzophenone classification places this molecule within a well-established family of compounds known for their diverse applications, particularly in ultraviolet light absorption processes. The systematic naming convention clearly delineates the positioning of the dimethyl substituents on the 2,3-positions of one phenyl ring, while the pyrrolidinomethyl group occupies the 3'-position on the opposing aromatic system.

Molecular Formula and Structural Isomerism Considerations

The molecular composition of this compound reflects a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that collectively define its chemical behavior and physical properties. The structural framework consists of two aromatic ring systems bridged by a carbonyl functional group, with the first ring bearing methyl substituents at the 2 and 3 positions, while the second ring features a pyrrolidinomethyl substituent at the 3' position.

| Structural Component | Description | Position |

|---|---|---|

| Primary aromatic ring | 2,3-dimethylphenyl group | Core structure |

| Secondary aromatic ring | 3-(pyrrolidin-1-ylmethyl)phenyl | Core structure |

| Carbonyl bridge | Methanone linkage | Central connection |

| Methyl substituents | Two methyl groups | 2,3-positions |

| Pyrrolidinomethyl group | Nitrogen-containing substituent | 3'-position |

The distinct arrangement of these functional groups creates specific opportunities for molecular interactions with biological targets, fundamentally influencing the compound's reactivity profile and utility across various applications. The pyrrolidinomethyl substituent introduces a basic nitrogen center that can participate in hydrogen bonding and coordinate interactions, while the dimethyl substitution pattern on the opposite ring provides steric bulk that may influence molecular recognition processes.

Structural isomerism considerations for this compound class reveal that alternative positioning of the substituent groups would yield different chemical entities with potentially divergent properties. The specific 2,3-dimethyl and 3'-pyrrolidinomethyl substitution pattern represents one particular isomeric form among several possible arrangements, each potentially exhibiting unique chemical and biological characteristics.

X-ray Crystallographic Data and Conformational Analysis

While comprehensive X-ray crystallographic data for this compound was not available in the current literature survey, the structural characteristics of this compound can be inferred from general principles governing benzophenone derivatives and related pyrrolidinomethyl-substituted aromatic systems. The three-dimensional molecular architecture likely exhibits the characteristic twisted conformation typical of benzophenone compounds, where the two aromatic rings adopt a non-coplanar arrangement due to steric interactions and electronic effects.

The conformational flexibility of the pyrrolidinomethyl substituent represents a critical aspect of the compound's structural behavior, as this group can adopt multiple rotational conformations around the methylene bridge connecting the pyrrolidine ring to the aromatic system. The five-membered pyrrolidine ring itself typically exhibits envelope or twisted conformations, contributing to the overall conformational diversity of the molecule.

Modern X-ray crystallography facilities, such as those available at academic institutions, provide the necessary instrumentation for detailed structural characterization of such compounds. These facilities employ advanced diffraction techniques that enable rapid structural analysis and are particularly valuable for characterizing complex organic molecules with multiple substituents and conformational possibilities.

The conformational analysis of this compound would benefit from computational chemistry approaches that can predict preferred molecular geometries and identify low-energy conformational states. Such analyses would provide insights into the relationship between molecular structure and chemical reactivity, particularly regarding the accessibility of the pyrrolidine nitrogen for potential interactions with biological targets or chemical reagents.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic characterization of this compound requires a comprehensive analytical approach encompassing multiple techniques to establish definitive structural confirmation and purity assessment. Nuclear Magnetic Resonance spectroscopy represents the primary method for detailed structural elucidation, providing information about the carbon and hydrogen framework as well as the nitrogen-containing functional groups.

The proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic resonances for the aromatic protons in the typical aromatic region, with specific splitting patterns reflecting the substitution patterns on each ring system. The methyl groups attached to the 2,3-positions would appear as distinct singlets, while the pyrrolidinomethyl substituent would contribute multiple resonances corresponding to the methylene bridge and the pyrrolidine ring protons.

| Spectroscopic Technique | Expected Characteristics | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic region signals, methyl singlets, pyrrolidine multiplets | Structural confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, aliphatic carbons | Complete carbon framework |

| Infrared Spectroscopy | Carbonyl stretch, aromatic vibrations, aliphatic modes | Functional group identification |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Molecular weight confirmation |

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the complete carbon framework, with the carbonyl carbon appearing in the characteristic ketone region and the aromatic carbons distributed across the appropriate chemical shift ranges. The aliphatic carbons from the methyl groups and pyrrolidine ring would appear in the upfield regions with distinctive chemical shift values.

Infrared spectroscopy would reveal the characteristic carbonyl stretching vibration expected for benzophenone derivatives, along with aromatic carbon-carbon stretching modes and aliphatic carbon-hydrogen stretching and bending vibrations. The nitrogen-containing pyrrolidine group might contribute additional vibrational modes that could be diagnostic for structural confirmation.

Mass spectrometric analysis would provide definitive molecular weight confirmation and characteristic fragmentation patterns that reflect the compound's structural features. The fragmentation behavior would likely involve cleavage of the carbonyl bond and loss of the pyrrolidinomethyl substituent, generating diagnostic fragment ions that confirm the proposed molecular structure.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-7-5-10-19(16(15)2)20(22)18-9-6-8-17(13-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITALFBLQZTBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643199 | |

| Record name | (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-34-8 | |

| Record name | Methanone, (2,3-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Comparative Analysis of Methods

| Parameter | Friedel-Crafts Acylation | Palladium-Catalyzed Coupling |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 55–65% | 40–50% |

| Byproducts | Minor isomerization | Biaryl derivatives (15–20%) |

| Purification | Vacuum distillation | Column chromatography |

| Scalability | Industrial-friendly | Limited by Pd cost |

Critical Process Considerations

- Regioselectivity : Methyl groups at positions 2 and 3 hinder electrophilic substitution, favoring meta-products in Friedel-Crafts if steric bulk exceeds electronic effects.

- Pyrrolidinomethyl Stability : The tertiary amine group requires inert atmospheres to prevent oxidation during reactions.

- Purification : Recrystallization from ethanol/water (7:3) improves purity to >95%.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted benzophenone derivatives

Aplicaciones Científicas De Investigación

Overview

2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone (CAS No. 898770-34-8) is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzophenone core, which is significant in medicinal chemistry, and a pyrrolidinomethyl group that may enhance its biological activity.

Scientific Research Applications

The compound's applications span across several domains, including chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.

Biology

- Biological Pathway Studies : The compound is utilized in research to explore biological pathways and interactions due to its ability to interact with biomolecules. Its structural features suggest potential interactions with enzymes and receptors.

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic properties have revealed its potential as a precursor in the synthesis of pharmaceutical agents. Studies have indicated possible anticancer and neuropharmacological effects.

Industry

- Specialty Chemicals Production : The compound is also applied in the production of specialty chemicals and materials, where its unique properties can be harnessed for specific industrial applications.

Anticancer Activity

- Objective : Evaluate the anticancer potential in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, along with increased apoptotic markers in tumor tissues, indicating promise as an anticancer agent.

Neuropharmacological Assessment

- Objective : Assess effects on anxiety-like behavior in rodent models.

- Methodology : Rodents were administered the compound and subjected to elevated plus maze tests.

- Results : Treated animals spent more time in open arms, suggesting reduced anxiety levels and potential anxiolytic properties.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes may inhibit their activity, leading to downstream effects on cellular processes .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone and its analogs:

*Calculated based on molecular formula.

Key Observations :

- Fluorine () introduces strong electron-withdrawing effects, which may influence binding affinity in drug design .

- Amine Functionality : Pyrrolidine (5-membered ring) versus piperidine (6-membered ring) alters steric bulk and basicity. Piperidine derivatives () may exhibit stronger intermolecular interactions due to increased ring size .

Actividad Biológica

2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone (CAS No. 898773-21-2) is a synthetic compound that belongs to the benzophenone family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A recent study synthesized various benzophenones through a series of reactions with yields ranging from 6.2% to 35% . The synthetic pathways often incorporate modifications to enhance biological activity, such as introducing different substituents on the benzophenone core.

Antitumor Activity

Research indicates that certain benzophenone derivatives exhibit significant antitumor properties. For instance, compounds derived from the benzophenone framework have shown varying degrees of antitumor activity against cancer cell lines such as HeLa and MCF-7. A study reported that some synthesized analogs displayed excellent antitumor activity, with IC50 values indicating potent effects against tumor cells .

Antioxidant Properties

Benzophenones are recognized for their antioxidant capabilities. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage and may contribute to its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of benzophenones has also been explored. Compounds similar to this compound have shown promising results against various bacterial strains. The incorporation of specific heterocycles into the benzophenone structure has been linked to enhanced antimicrobial activity, suggesting a structure-activity relationship worth investigating further .

Anti-inflammatory Effects

Recent studies have indicated that some benzophenones can inhibit pro-inflammatory mediators in cellular models. For example, dimeric forms of benzophenones were shown to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with IC50 values suggesting stronger anti-inflammatory effects compared to standard treatments like dexamethasone .

Case Studies

| Study | Biological Activity | Cell Lines/Models | Findings |

|---|---|---|---|

| Study A | Antitumor | HeLa, MCF-7 | Significant cytotoxicity with varying IC50 values |

| Study B | Antioxidant | DPPH assay | Effective free radical scavenging activity |

| Study C | Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth at low concentrations |

| Study D | Anti-inflammatory | RAW 264.7 | Reduced NO production in response to LPS stimulation |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with various biological targets:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure aids in neutralizing free radicals.

- Cell Cycle Arrest : Some derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Certain benzophenones can inhibit enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone?

- The compound can be synthesized via the aza-Wittig reaction, which involves coupling iminophosphoranes with carbonyl compounds. This method is efficient for constructing heterocyclic frameworks and has been validated in analogous benzophenone derivatives (e.g., benzofuropyrimidine systems). Recrystallization from ethanol/dichloromethane (1:2 v/v) yields high-purity crystals suitable for structural analysis .

Q. How can the purity of this compound be determined in laboratory settings?

- High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy to confirm molecular integrity and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection. Reference standards (e.g., benzophenone derivatives) should be used for calibration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Focus on the C=O stretching vibration (observed at ~1630–1670 cm⁻¹), which is solvent-sensitive and influenced by hydrogen bonding (e.g., with acetonitrile or water) .

- NMR : Analyze the pyrrolidinomethyl proton environment (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns.

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., weak C–H⋯O bonds) .

Advanced Research Questions

Q. How do solvent interactions influence the spectroscopic properties of this compound?

- Solvatochromic shifts in the C=O stretch (ν(C=O)) arise from hydrogen bonding with polar solvents like water or acetonitrile. Time-resolved IR spectroscopy reveals hydrogen bond lifetimes (~7.7 ps) and solvent coordination geometries (e.g., single water molecules bridging carbonyl groups) . Computational studies (DFT/6-311G) predict solvent-dependent vibrational frequencies, with deviations <20 cm⁻¹ from experimental data .

Q. What strategies resolve contradictions in experimental vs. computational spectroscopic data?

- Discrepancies in IR or NMR data can arise from solvent effects, conformational flexibility, or basis set limitations in DFT. Use hybrid methods (e.g., B3LYP/6-31G) for better agreement with experimental IR peaks. Validate computational models by comparing hydrogen bonding dynamics (τc) from time-resolved spectroscopy .

Q. How can researchers assess the biological activity of this compound in cellular models?

- Autophagy Assays : Expose immortalized GnRH neurons to the compound and quantify autophagy markers (LC3-II, p62) via Western blot. Compare effects with known autophagy modulators (e.g., BPA or benzophenone-3) to identify dose-dependent responses .

- Toxicological Profiling : Use LC-MS/MS to measure cellular uptake and metabolization, correlating with cytotoxicity (MTT assay) or oxidative stress markers (ROS detection).

Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.